

GSK805: A Comparative Analysis of Cross-reactivity with Nuclear Receptors

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Compound of Interest

Compound Name: GSK805

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the RORyt inhibitor, **GSK805**.

GSK805 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1] RORyt is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases.[2] By inhibiting RORyt, **GSK805** effectively suppresses the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] This guide provides a comparative analysis of the cross-reactivity of **GSK805** with other nuclear receptors, supported by available experimental data and detailed methodologies.

Potency and Selectivity Profile of GSK805

GSK805 demonstrates high potency against its primary target, RORyt. Its activity is most pronounced in functional cellular assays that measure the downstream effects of RORyt inhibition. While a comprehensive screening panel detailing the cross-reactivity of **GSK805** against a wide array of nuclear receptors is not publicly available, data from related compounds and the initial screening assays provide strong evidence for its selectivity.

One study notes that **GSK805** was identified through a Fluorescence Resonance Energy Transfer (FRET) assay that assessed its inhibitory activity against the RORyt ligand-binding domain and was compared to other nuclear receptors.[3] Although the specific cross-reactivity data for **GSK805** was not detailed, information on other RORyt inhibitors from the same

discovery program, such as TMP778 and TMP920, offers valuable insight. For these related compounds, the half-maximal inhibitory concentration (IC₅₀) against other nuclear receptors was significantly higher than for ROR γ t, indicating a high degree of selectivity.^[2]

Table 1: Potency of **GSK805** against ROR γ t

Assay Type	Target/Process	pIC ₅₀	Reference
FRET Assay	ROR γ t	8.4	^[1]
Th17 Cell Differentiation Assay	Th17 Cell Differentiation	>8.2	^[1]

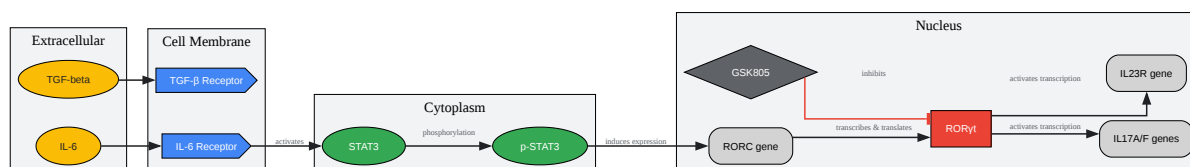
Table 2: Selectivity Profile of a Structurally Related ROR γ t Inhibitor (TMP778)

Target Nuclear Receptor	Assay Type	IC ₅₀ (μM)	Fold Selectivity (vs. ROR γ t)	Reference
ROR γ t	Luciferase Reporter Assay	0.017	1x	^[2]
ROR α	Luciferase Reporter Assay	1.24	~73x	^[2]
ROR β	Luciferase Reporter Assay	1.39	~82x	^[2]
Panel of 22 other nuclear receptors	Luciferase Reporter Assay	>10	>588x	^[2]

ROR γ t Signaling Pathway in Th17 Cell Differentiation

The differentiation of naïve CD4⁺ T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors, with ROR γ t playing a central role. The pathway is initiated by the cytokines Transforming Growth Factor-beta (TGF- β) and Interleukin-6 (IL-6), which activate the transcription factor STAT3. Activated STAT3, in turn, induces the expression

of RORyt. RORyt then drives the transcription of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R). The binding of IL-23 to its receptor further stabilizes the Th17 phenotype. **GSK805** acts by inhibiting the transcriptional activity of RORyt, thereby blocking this entire cascade.



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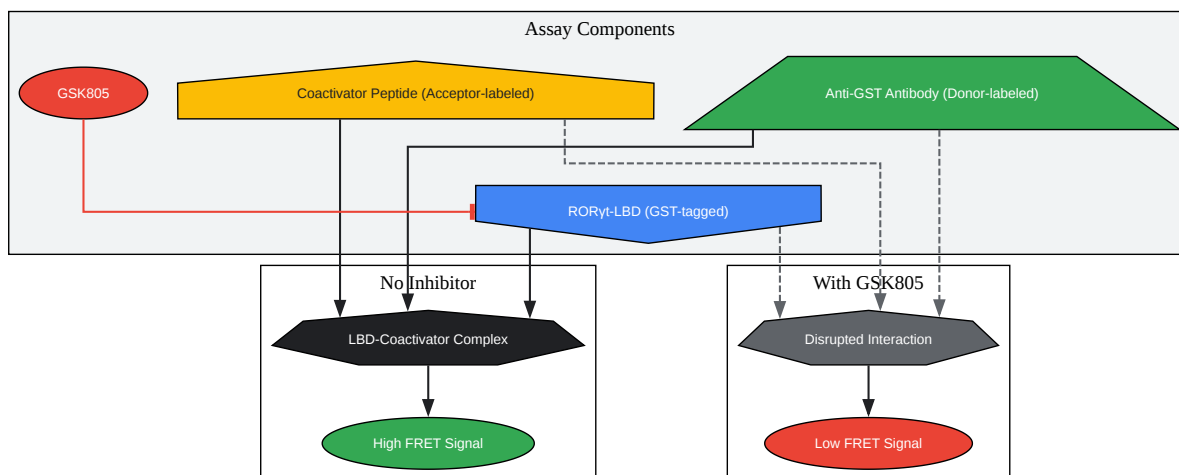
Caption: RORyt signaling pathway in Th17 cell differentiation.

Experimental Methodologies

The determination of potency and selectivity of nuclear receptor modulators like **GSK805** relies on a combination of biochemical and cell-based assays.

Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay is designed to measure the direct interaction between the ligand-binding domain (LBD) of a nuclear receptor and a coactivator peptide. The principle involves a donor fluorophore-labeled antibody that binds to a tagged LBD and an acceptor fluorophore-labeled coactivator peptide. When the LBD and coactivator interact, the donor and acceptor are brought into close proximity, resulting in FRET. A compound that disrupts this interaction, such as an antagonist or inverse agonist, will lead to a decrease in the FRET signal.



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Caption: Workflow of a FRET-based assay for RORyt inhibitors.

Protocol Outline:

- **Reagent Preparation:** The ligand-binding domain of the target nuclear receptor (e.g., RORyt) is expressed with an affinity tag (e.g., GST). A fluorescently labeled antibody against the tag serves as the FRET donor. A peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC1) is labeled with a FRET acceptor.
- **Assay Plate Preparation:** Test compounds, including **GSK805** and other nuclear receptor ligands, are serially diluted in an appropriate buffer and added to a microplate.
- **Reaction Incubation:** The tagged LBD, donor-labeled antibody, and acceptor-labeled coactivator peptide are added to the wells containing the test compounds. The plate is

incubated to allow the components to reach binding equilibrium.

- **Signal Detection:** The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of acceptor to donor emission is calculated.
- **Data Analysis:** The percentage of inhibition is calculated relative to controls (no inhibitor and maximum inhibition). IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Nuclear Receptor Reporter Assay

This assay measures the transcriptional activity of a nuclear receptor in a cellular context. It typically involves transfecting host cells (e.g., HEK293) with two plasmids: one expressing the nuclear receptor of interest (or its LBD fused to a GAL4 DNA-binding domain) and another containing a reporter gene (e.g., luciferase) under the control of a response element recognized by the nuclear receptor.

Protocol Outline:

- **Cell Culture and Transfection:** A suitable cell line is cultured and then co-transfected with an expression vector for the nuclear receptor and a reporter plasmid containing the appropriate response elements upstream of a luciferase gene.
- **Compound Treatment:** Following transfection, the cells are treated with various concentrations of the test compound (e.g., **GSK805**).
- **Incubation:** The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for changes in reporter gene expression.
- **Cell Lysis and Luciferase Assay:** The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
- **Data Analysis:** The luciferase signal is normalized to a control (e.g., a co-transfected Renilla luciferase plasmid or total protein concentration). The dose-dependent inhibition of the nuclear receptor's transcriptional activity is used to calculate the IC₅₀ value for the test compound.

Conclusion

GSK805 is a highly potent inhibitor of ROR γ t. While a direct and comprehensive cross-reactivity panel for **GSK805** against a wide range of nuclear receptors is not publicly available, the existing data on its potency and the selectivity of closely related compounds strongly suggest a favorable selectivity profile. The primary mechanism of action of **GSK805** is the inhibition of the ROR γ t-mediated transcriptional program that is essential for Th17 cell differentiation. The use of robust biochemical and cell-based assays is crucial for characterizing the activity and selectivity of such nuclear receptor modulators. Further studies detailing the broader off-target profile of **GSK805** would be beneficial for a complete understanding of its therapeutic potential and safety.

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